molecular formula C19H19NO4S B2679939 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide CAS No. 1448140-25-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide

Cat. No.: B2679939
CAS No.: 1448140-25-7
M. Wt: 357.42
InChI Key: NHRNCCZYROVZSS-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide is an acrylamide derivative featuring a 1,3-benzodioxole (benzodioxolyl) group conjugated to an α,β-unsaturated carbonyl system. The N-substituent consists of a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl moiety, which introduces both a hydroxyl group and a sulfur-containing methylthio (SMe) aromatic substituent.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-25-15-6-4-14(5-7-15)16(21)11-20-19(22)9-3-13-2-8-17-18(10-13)24-12-23-17/h2-10,16,21H,11-12H2,1H3,(H,20,22)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRNCCZYROVZSS-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide is a derivative of benzo[d][1,3]dioxole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological effects. The presence of the acrylamide group and the methylthio-substituted phenyl ring enhances its potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:

  • IC50 Values : The compound's effectiveness can be measured by its IC50 values against specific cancer cell lines. For example:
    • HepG2 (liver cancer): IC50 = 6.19 µM
    • MCF-7 (breast cancer): IC50 = 5.10 µM
    • HCT116 (colon cancer): IC50 = 4.52 µM

These values indicate that the compound exhibits stronger anticancer activity compared to standard drugs like doxorubicin, which has IC50 values ranging from 7.46 to 8.29 µM for these cell lines .

The anticancer mechanisms of this compound involve several pathways:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in tumor growth and progression.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that the compound promotes apoptosis in cancer cells through mitochondrial pathways involving proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis reveals that treated cells exhibit significant alterations in cell cycle progression, leading to increased apoptosis rates.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Study on Bis-benzodioxole Derivatives : A study demonstrated that bis-benzodioxole derivatives exhibited strong antitumor activity with IC50 values significantly lower than those of reference drugs .
  • Molecular Docking Studies : Molecular docking studies suggest that these compounds interact favorably with key targets involved in cancer proliferation and survival pathways .

Data Summary Table

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHepG26.19EGFR Inhibition, Apoptosis
MCF-75.10Cell Cycle Arrest
HCT1164.52Mitochondrial Pathway
DoxorubicinHepG27.46Chemotherapy
MCF-78.29Chemotherapy

Comparison with Similar Compounds

Role of the Benzo[d][1,3]dioxol-5-yl Group

The benzodioxole moiety is a privileged scaffold in drug design due to its metabolic stability and ability to engage in π-π interactions with biological targets. In , its presence in (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide correlates with anti-obesity effects, likely via modulation of lipid metabolism pathways .

Impact of N-Substituent Variations

  • Hydroxy vs. Methylthio Groups: The target compound’s 2-hydroxy-2-(4-(methylthio)phenyl)ethyl substituent introduces a secondary alcohol and a sulfur atom. Compared to the primary hydroxyl in ’s analog, this may alter solubility and binding kinetics.
  • Nitroimidazole and Cyano Groups: Compound 6l () incorporates a nitroimidazole, a moiety associated with antiparasitic activity (e.g., metronidazole). The cyano group may act as a hydrogen bond acceptor, influencing target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.